N-cyclopropyl-1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-1-methylsulfonyl-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c1-23(20,21)17-9-6-13(7-10-17)16(19)18(14-4-5-14)11-8-15-3-2-12-22-15/h2-3,12-14H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCXCNHCLOGJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N(CCC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound features several key functional groups, including a cyclopropyl moiety, a methylsulfonyl group, and a thiophene ring. These structural elements are often associated with diverse biological activities, making the compound a candidate for further investigation.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄S₂ |
| Molecular Weight | 425.56 g/mol |
| CAS Number | 1208718-77-7 |
In Vitro Studies
Research has indicated that related piperidine derivatives exhibit significant activity against T-type calcium channels. For instance, studies on related compounds demonstrated their ability to lower blood pressure in hypertensive models without inducing reflex tachycardia, suggesting a favorable safety profile for cardiovascular applications .
Case Studies and Related Research
- Calcium Channel Blockers : A study on piperidine derivatives highlighted their inhibitory effects on T-type calcium channels, indicating potential applications in treating hypertension and other cardiovascular diseases .
- Antimicrobial Activity : Although direct studies on this specific compound are scarce, benzothiazole scaffolds derived from similar structures have shown promising activity against resistant bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa . This suggests that this compound could also exhibit antimicrobial properties.
- Functional Groups : The presence of the thiophene ring and methylsulfonyl group in similar compounds has been associated with enhanced bioactivity, including selective protein inhibition and anticancer effects .
Scientific Research Applications
Pharmacological Applications
The compound is primarily investigated for its potential therapeutic applications, notably in the following areas:
Anticancer Activity
Research has indicated that derivatives of piperidine compounds can exhibit significant anticancer properties. In a study focused on various N-heterocyclic scaffolds, compounds similar to N-cyclopropyl-1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide were assessed for their ability to inhibit cancer cell growth. Notably, two derivatives demonstrated potent growth inhibition against cancer cells without affecting non-tumorigenic cells at concentrations of 10 µM, suggesting a selective mechanism of action .
Antimicrobial Properties
The compound's structure includes elements that can enhance its interaction with biological targets, making it a candidate for antimicrobial studies. Research into structurally related compounds has shown promising activity against various fungal species, indicating potential for developing antifungal agents .
Kinase Inhibition
Recent studies have identified novel drug targets in the context of malaria treatment, focusing on plasmodial kinases such as PfGSK3 and PfPK6. Compounds with similar structural motifs to this compound have been screened for their ability to inhibit these kinases, showing significant promise in combating drug resistance in malaria therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the thiophene ring and methylsulfonyl group appears to enhance biological activity. SAR studies indicate that modifications to these functional groups can lead to improved potency against specific targets, as demonstrated in various pharmacological evaluations .
Case Study 1: Anticancer Screening
In a systematic investigation of N-cyclopropyl derivatives, researchers synthesized several analogs and evaluated their cytotoxic effects on human cancer cell lines. The study revealed that certain modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells, providing insights into potential therapeutic avenues .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antifungal activity of compounds related to this compound against various fungal pathogens. Results indicated that specific structural configurations led to enhanced efficacy compared to traditional antifungal agents, thus highlighting the compound's potential as a lead candidate for further development .
Comparison with Similar Compounds
Piperazinyl Quinolone Derivatives ()
Foroumadi et al. (2005, 2006) synthesized piperazinyl quinolones substituted with thiophen-2-yl ethyl groups (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] derivatives). These compounds demonstrated antibacterial activity against Gram-positive and Gram-negative pathogens, with MIC values ranging from 0.5–8 µg/mL .
Key Insight: The thiophen-2-yl ethyl group is conserved across both scaffolds, suggesting a role in target binding. However, the quinolones’ oxoethyl and halogen/methylthio substitutions enhance antibacterial potency, while the target compound’s methylsulfonyl and cyclopropyl groups may alter solubility or selectivity.
Tetrahydronaphthalenamine Derivatives ()
Pharmacopeial Forum (2017) lists structurally distinct analogues like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine , which incorporate dual thiophen-2-yl ethyl chains. These compounds are likely optimized for CNS penetration due to their lipophilic tetrahydronaphthalene core .
Key Insight : The shared thiophen-2-yl ethyl group may facilitate membrane permeability, but the target compound’s piperidine and methylsulfonyl groups could favor different target engagement compared to tetrahydronaphthalenamines.
Functional Group Analysis
- Methylsulfonyl vs.
- Cyclopropyl vs. Propyl : The cyclopropyl substituent on the target compound’s nitrogen may reduce conformational flexibility and improve metabolic resistance relative to linear alkyl chains (e.g., propyl in , compounds d–f) .
Hypothetical Pharmacological Implications
- Antimicrobial Activity: Analogous to piperazinyl quinolones, the thiophen-2-yl ethyl group could interact with bacterial DNA gyrase or topoisomerase IV .
- CNS Targeting : The lipophilic thiophene and piperidine moieties may support blood-brain barrier penetration, akin to tetrahydronaphthalenamines .
Preparation Methods
Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid
The synthesis begins with the Boc protection of piperidine-4-carboxylic acid to prevent unwanted side reactions during subsequent steps. As demonstrated in, this is achieved by reacting piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or N-methylmorpholine. The reaction is typically conducted in tetrahydrofuran (THF) at -10°C to room temperature, yielding 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in 73–88% yield after purification via recrystallization or column chromatography (petroleum ether/ethyl acetate).
Key Reaction Conditions
- Reagents : Piperidine-4-carboxylic acid, Boc₂O, N-methylmorpholine
- Solvent : THF
- Temperature : -10°C to room temperature
- Yield : 73–88%
Carboxamide Formation via Coupling with N-Cyclopropyl-N-(2-(Thiophen-2-yl)ethyl)amine
The Boc-protected piperidine-4-carboxylic acid is coupled with the secondary amine N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine to form the carboxamide intermediate. This step employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or THF. The reaction is stirred under inert conditions at room temperature for 5–24 hours, followed by extraction and purification via silica gel chromatography (petroleum ether/ethyl acetate = 1:1).
Synthesis of N-Cyclopropyl-N-(2-(Thiophen-2-yl)ethyl)amine
The secondary amine is synthesized via reductive amination of cyclopropylamine with 2-thiophenacetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids over-alkylation and achieves yields >80% after purification.
Coupling Reaction Parameters
- Reagents : 1-Boc-piperidine-4-carboxylic acid, EDC, HOBt, DIPEA
- Solvent : DCM or THF
- Temperature : 0°C to room temperature
- Yield : 70–91%
Deprotection of the Boc Group
The Boc-protected carboxamide is treated with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane to remove the tert-butoxycarbonyl group. Deprotection is typically complete within 1–4 hours at room temperature, yielding the free piperidine amine.
Deprotection Conditions
Sulfonylation of the Piperidine Nitrogen
The free amine is reacted with methylsulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine. This step is conducted in DCM or THF at 0°C to room temperature, followed by aqueous workup and chromatography to isolate the sulfonylated product.
Sulfonylation Parameters
- Reagents : MsCl, triethylamine
- Solvent : DCM or THF
- Temperature : 0°C to room temperature
- Yield : 85–95%
Final Purification and Characterization
The crude product is purified via silica gel column chromatography using gradients of petroleum ether and ethyl acetate (2:1 to 1:1). Analytical characterization includes nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Analytical Data
- ¹H NMR (500 MHz, CDCl₃) : δ 7.78 (dd, J = 7.8 Hz, 1H, thiophene), 4.00 (s, 3H, OCH₃), 3.52–3.45 (m, 2H, piperidine), 2.33–2.20 (m, 4H, cyclopropane).
- MS (ESI+) : m/z 387 (M+H).
Optimization and Challenges
Q & A
Q. What are the recommended synthetic routes for N-cyclopropyl-1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the piperidine-4-carboxamide core via coupling reactions (e.g., amidation between piperidine derivatives and activated carboxylic acids) .
- Step 2 : Introduction of the methylsulfonyl group using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3 : Alkylation with 2-(thiophen-2-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) to install the thiophene-containing side chain .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .
Key yield optimization strategies include monitoring reactions via TLC and adjusting stoichiometry of reagents .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, UV detection at 254 nm) to confirm ≥98% purity .
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR to verify proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ matching theoretical m/z) .
- X-ray Crystallography (if crystalline): For absolute configuration determination, as demonstrated for related piperidine-carboxamide derivatives .
Q. What are the key solubility and stability considerations for this compound?
Methodological Answer:
- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Thiophene and sulfonyl groups may enhance solubility in polar aprotic solvents .
- Stability :
- Store at –20°C in airtight, light-protected containers to prevent degradation .
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
- Solvent Selection : Replace dichloromethane with acetonitrile for sulfonylation to reduce side reactions .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency during amidation .
- Temperature Control : Perform alkylation at 0–5°C to minimize thiophene ring decomposition .
- Statistical Optimization : Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., reagent ratios, temperature) .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing spectra at elevated temperatures (e.g., 40°C) .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing piperidine vs. cyclopropyl protons) .
- Comparative Analysis : Cross-reference with crystallographic data from analogous compounds (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide ).
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., enzymes with sulfonamide-binding pockets) .
- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data from thiophene-containing analogs .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) to evaluate target engagement .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Analog Synthesis : Vary substituents systematically (e.g., replace cyclopropyl with isopropyl, modify thiophene with furan) .
- Biological Assays : Test analogs against target panels (e.g., kinase inhibition, GPCR binding) using fluorescence polarization or SPR .
- Data Analysis : Apply cluster analysis (e.g., PCA) to identify critical substituents driving activity .
Q. What methodologies assess the compound’s metabolic stability?
Methodological Answer:
- In Vitro Liver Microsomes : Incubate with human liver microsomes (HLM) and NADPH, then quantify parent compound depletion via LC-MS/MS .
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to evaluate isoform-specific interactions .
- Metabolite ID : Employ HRMS/MS to characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
